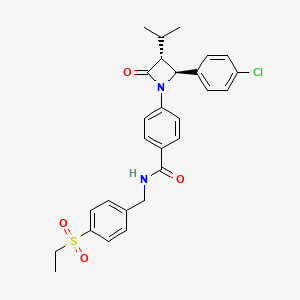
ROR|At modulator 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RORγt modulator 2: is a compound that acts as a modulator of the retinoic acid receptor-related orphan receptor gamma-t (RORγt). This receptor is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). RORγt modulators are of significant interest in the field of medicinal chemistry due to their potential therapeutic applications in treating autoimmune diseases and cancer .
Vorbereitungsmethoden
The synthesis of RORγt modulator 2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions. For example, one method involves the use of a fluorescence resonance energy transfer (FRET) assay to identify and optimize the activity of the compound . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
RORγt modulator 2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be oxidized to form various oxidized derivatives, or it can undergo substitution reactions to introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
RORγt modulator 2 has a wide range of scientific research applications. In chemistry, it is used to study the molecular mechanisms of RORγt and its role in various biological processes. In biology, it is used to investigate the differentiation of Th17 cells and the production of IL-17. In medicine, RORγt modulator 2 is being explored as a potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis, as well as certain types of cancer .
Wirkmechanismus
The mechanism of action of RORγt modulator 2 involves binding to the ligand-binding domain of RORγt, which leads to conformational changes in the receptor. These changes can either activate or inhibit the transcriptional activity of RORγt, depending on whether the compound acts as an agonist or an inverse agonist. The molecular targets and pathways involved include the recruitment of coactivators or corepressors to the receptor, which in turn regulates the expression of target genes involved in inflammation and immune responses .
Vergleich Mit ähnlichen Verbindungen
RORγt modulator 2 can be compared with other similar compounds, such as 20α-hydroxycholesterol, 22®-hydroxycholesterol, and 25-hydroxycholesterol. These compounds also act as modulators of RORγt and have similar affinities for the receptor. RORγt modulator 2 is unique in its specific binding properties and its ability to modulate the activity of RORγt in a distinct manner. This uniqueness makes it a valuable tool for studying the role of RORγt in various biological processes and for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C28H29ClN2O4S |
|---|---|
Molekulargewicht |
525.1 g/mol |
IUPAC-Name |
4-[(2S,3R)-2-(4-chlorophenyl)-4-oxo-3-propan-2-ylazetidin-1-yl]-N-[(4-ethylsulfonylphenyl)methyl]benzamide |
InChI |
InChI=1S/C28H29ClN2O4S/c1-4-36(34,35)24-15-5-19(6-16-24)17-30-27(32)21-9-13-23(14-10-21)31-26(25(18(2)3)28(31)33)20-7-11-22(29)12-8-20/h5-16,18,25-26H,4,17H2,1-3H3,(H,30,32)/t25-,26-/m1/s1 |
InChI-Schlüssel |
JBWXMBGMTUWQTA-CLJLJLNGSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3[C@@H]([C@H](C3=O)C(C)C)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(C(C3=O)C(C)C)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


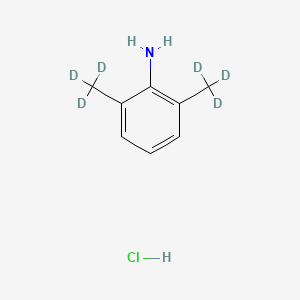
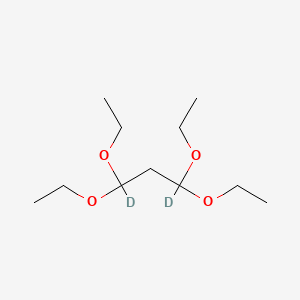


![(3R)-7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12408873.png)
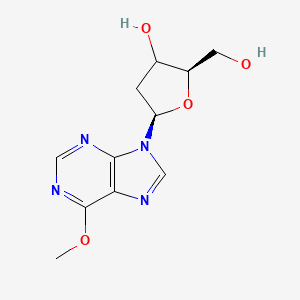
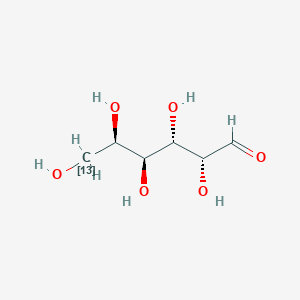


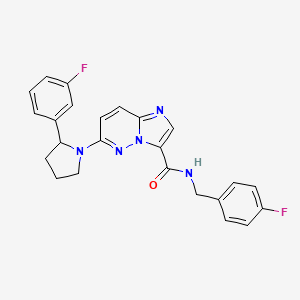

![sodium;[(3R,5R,9S,10S,12S,13R,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-2,2,4,4-tetradeuterio-12-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12408909.png)


